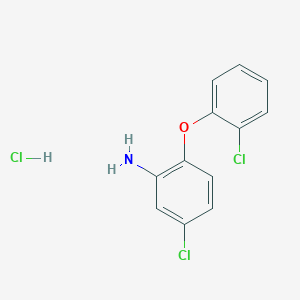

Benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride

Vue d'ensemble

Description

Benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride is a chemical compound with the molecular formula C12H9Cl2NO·HCl . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

The synthesis of Benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride typically involves the reaction of 5-chloro-2-(2-chlorophenoxy)aniline with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amine group (-NH₂) and chloro substituents enable nucleophilic substitution under controlled conditions:

-

Aromatic Chloride Reactivity : The 5-chloro substituent undergoes substitution with nucleophiles (e.g., hydroxide, alkoxides) in polar aprotic solvents (e.g., DMF) at elevated temperatures (70–100 °C).

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C, 1–50 kg/cm²) reduces the chloro groups to hydrogen, forming dechlorinated derivatives .

| Reaction Type | Conditions | Products |

|---|---|---|

| Chloride substitution | KOH/DMF, 80 °C, 12 h | 5-Hydroxy-2-(2-chlorophenoxy)aniline |

| Hydrogenation | H₂ (5 atm), Pd-C, ethanol, 50 °C | Dechlorinated aniline derivative |

Coupling Reactions

The electron-rich aromatic ring participates in electrophilic aromatic substitution (EAS) and coupling reactions:

-

Diazotization : Treatment with NaNO₂/HCl forms diazonium salts, which couple with phenols or aromatic amines to yield azo dyes.

-

Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed reactions with arylboronic acids generate biaryl systems, expanding π-conjugation.

Example :

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, regenerating the free base:

-

Deprotonation : NaOH neutralizes the hydrochloride, releasing the free amine (pKa ≈ 3.5) .

-

Salt Formation : Reacts with strong acids (e.g., H₂SO₄) to form alternative salts, altering solubility .

Key Data :

Degradation Pathways

Environmental and metabolic degradation involves:

-

Hydrolysis : Chlorine substituents hydrolyze in alkaline conditions, forming phenolic byproducts .

-

Oxidative Degradation : Ozone or UV light cleaves the aromatic ring, yielding chlorinated aliphatic acids .

Byproducts Identified :

Side Reactions and Byproduct Formation

-

Dioxin Formation : Under pyrolytic conditions (>300 °C), chlorophenoxy groups dimerize to form polychlorinated dibenzo-p-dioxins (PCDDs) .

-

Polymerization : Amine groups may condense with aldehydes, forming Schiff bases or polymeric networks.

Risk Mitigation :

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibacterial Agents

Benzenamine derivatives are crucial in the synthesis of antibacterial compounds. The compound can be synthesized from 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene through catalytic hydrogenation processes. This process involves reducing the nitro group to an amine group using catalysts like platinum on carbon and ammonium formate . The resulting compound can serve as a precursor for various antibiotics and antimicrobial agents.

Case Study: Triclosan Synthesis

Triclosan, a widely used antimicrobial agent, is synthesized from benzenamine derivatives. Research indicates that halogenated amino diphenyl ethers derived from such compounds exhibit substantial antimicrobial properties, making them valuable in pharmaceuticals . The synthesis process not only improves yield but also enhances purity by minimizing side reactions during hydrogenation.

Agricultural Applications

Pesticide Production

Benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride is also utilized as an intermediate in the synthesis of various pesticides. Its derivatives are known for their effectiveness against a broad spectrum of pests. The compound's structure allows it to interact effectively with biological systems of pests, leading to their control or eradication.

Case Study: Herbicides

The synthesis of herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which is derived from similar chemical structures, highlights the compound's relevance in agricultural chemistry. 2,4-D is extensively used for weed control in crops and has been pivotal in modern agriculture .

Environmental Implications

Toxicological Studies

Research on benzenamine derivatives has raised concerns regarding their environmental impact and potential toxicity. Long-term exposure studies have indicated that certain chlorinated compounds can lead to carcinogenic effects in laboratory animals . This underscores the importance of understanding the environmental fate of benzenamine compounds and their metabolites.

Regulatory Considerations

Given the potential health risks associated with halogenated aromatic amines, regulatory bodies monitor their use and environmental release. Studies assessing the carcinogenicity of these compounds are critical for establishing safety guidelines and regulations .

Chemical Synthesis Methods

The preparation methods for benzenamine derivatives often involve advanced synthetic techniques that enhance efficiency and reduce environmental impact. For instance:

- Catalytic Hydrogenation: Utilizing platinum catalysts to convert nitro groups to amines while minimizing by-products.

- Nitration Processes: Employing environmentally friendly nitrating agents to synthesize chlorinated intermediates without generating hazardous waste products .

Summary Table: Applications of Benzenamine Derivatives

| Application Area | Specific Use | Example Compound | Methodology |

|---|---|---|---|

| Pharmaceuticals | Antibacterial agents | Triclosan | Catalytic hydrogenation |

| Agriculture | Pesticides | 2,4-Dichlorophenoxyacetic acid | Chemical synthesis |

| Environmental Studies | Toxicological assessments | Various chlorinated amines | Long-term exposure studies |

Mécanisme D'action

The mechanism of action of Benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride can be compared with other similar compounds such as:

Benzenamine, 4-chloro-2-(2-chlorophenoxy)-: Similar structure but different substitution pattern.

Benzenamine, 5-chloro-2-(2-bromophenoxy)-: Similar structure but with a bromine atom instead of chlorine.

Benzenamine, 5-chloro-2-(2-fluorophenoxy)-: Similar structure but with a fluorine atom instead of chlorine. These compounds share similar chemical properties but may exhibit different reactivity and applications due to the differences in their substituents.

Activité Biologique

Benzenamine, 5-chloro-2-(2-chlorophenoxy)-, hydrochloride is a chemical compound with the molecular formula C12H9Cl2NO·HCl and a CAS number of 89279-15-2. This compound is primarily studied for its potential biological activities, including its interactions with various biomolecules and its applications in medicinal chemistry.

The compound is synthesized through the reaction of 5-chloro-2-(2-chlorophenoxy)aniline with hydrochloric acid under controlled conditions. Its mechanism of action involves binding to specific enzymes or receptors, which alters their activity and leads to various biological effects. The precise pathways and molecular targets vary based on the context of its application.

Biological Activity

1. Antimicrobial Activity

Research indicates that benzenamine derivatives exhibit moderate antimicrobial properties against various bacteria and fungi. This activity is attributed to their structural characteristics, which allow them to interact effectively with microbial cell membranes and enzymes .

2. Anticancer Potential

Studies have shown that benzenamine derivatives can exhibit significant cytotoxicity against cancer cell lines. For example, compounds similar to benzenamine have demonstrated IC50 values indicating effective inhibition of cell proliferation in various cancer types, including Hep-2 and P815 cells .

3. Toxicological Studies

Toxicological assessments reveal that exposure to benzenamine derivatives may lead to adverse effects, including potential carcinogenicity. Long-term studies in animal models have reported increased incidences of tumors in high-dose groups, although results can vary significantly based on dosage and exposure duration .

Data Table: Biological Activities of Benzenamine Derivatives

Case Studies

Case Study 1: Anticancer Activity

A study conducted by Bouabdallah et al. assessed the cytotoxic potential of benzenamine derivatives on Hep-2 and P815 cancer cell lines. The results indicated an IC50 value of 3.25 mg/mL for Hep-2 cells, highlighting the compound's potential as an anticancer agent .

Case Study 2: Toxicological Assessment

In a long-term feeding study on F344 rats, researchers found that exposure to benzenamine derivatives led to an increased prevalence of hepatocellular carcinomas in treated groups compared to controls. This study underscored the need for careful evaluation of the compound's safety profile before clinical applications .

Propriétés

IUPAC Name |

5-chloro-2-(2-chlorophenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO.ClH/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14;/h1-7H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWIHNKFXANWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00752971 | |

| Record name | 5-Chloro-2-(2-chlorophenoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00752971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89279-15-2 | |

| Record name | 5-Chloro-2-(2-chlorophenoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00752971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.